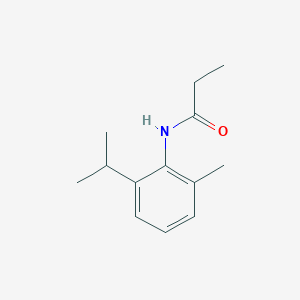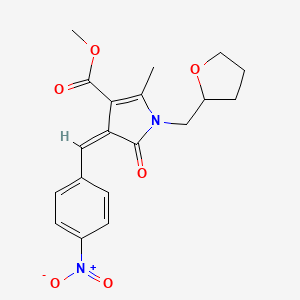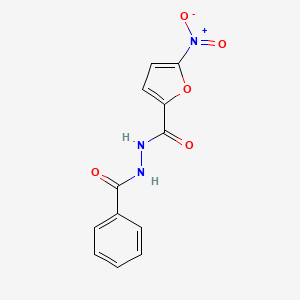![molecular formula C17H18N4O B3916378 N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyridin-2-ylethanamine](/img/structure/B3916378.png)
N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyridin-2-ylethanamine
Descripción general
Descripción
N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyridin-2-ylethanamine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as OXA-239 and has been synthesized using a specific method that involves several steps. The purpose of
Mecanismo De Acción
The mechanism of action of N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyridin-2-ylethanamine is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It has also been suggested that this compound may inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria. It has also been shown to have fluorescent properties, which make it useful for detecting metal ions in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyridin-2-ylethanamine in lab experiments is its potential as a fluorescent probe for detecting metal ions in biological systems. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyridin-2-ylethanamine. One direction is to further investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to study its mechanism of action in more detail to better understand how it inhibits the growth of cancer cells, fungi, and bacteria. Additionally, further research could be done to explore its potential applications in other fields, such as materials science and nanotechnology.
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method involves several steps, and it has been studied for its anticancer, antifungal, and antibacterial properties. While its mechanism of action is not fully understood, it has been shown to have several biochemical and physiological effects. Its potential as a fluorescent probe for detecting metal ions in biological systems is one area of future research, as is further investigation of its mechanism of action and potential applications in other fields.
Aplicaciones Científicas De Investigación
N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyridin-2-ylethanamine has been the subject of scientific research due to its potential applications in various fields. This compound has been studied for its anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyridin-2-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-13-6-2-3-8-15(13)17-20-16(22-21-17)12-18-11-9-14-7-4-5-10-19-14/h2-8,10,18H,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXFTDBUBLESHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CNCCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-methoxy-3-[(2-pyridinylthio)methyl]phenyl}-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3916314.png)
![4-{[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]carbonyl}-2,8-dimethylquinoline](/img/structure/B3916316.png)
![ethyl 4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B3916322.png)
![(8R*,9aS*)-2-(3,3-diphenylpropyl)-8-hydroxytetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3916324.png)
![N-[2-(4-hydroxyphenyl)-1,1-dimethylethyl]-3-[2-(4-nitrobenzylidene)hydrazino]-3-oxopropanamide](/img/structure/B3916333.png)
![6-[(dibutylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3916344.png)



![ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3916370.png)
![methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3916372.png)
![methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3916386.png)

